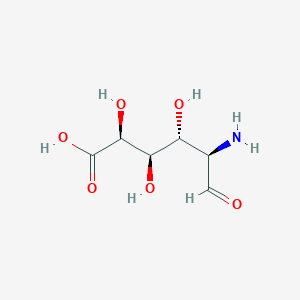

2-Amino-2-deoxygalacturonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-deoxygalacturonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Role in Lipopolysaccharides

Lipopolysaccharide Composition : GalNAcA has been identified as a critical component of the lipopolysaccharides (LPS) from various bacterial strains, including Pseudomonas aeruginosa and Shigella sonnei. In these organisms, GalNAcA is believed to play an essential role in the structural integrity and function of the LPS, particularly in the O-antigenic specificity of the polysaccharide chains .

Glycomimetics Development

Glycomimetics : The unique structure of GalNAcA allows it to be utilized in the synthesis of glycomimetics, which are molecules designed to mimic carbohydrate structures. These compounds can inhibit carbohydrate-protein interactions, making them valuable in drug design for targeting various biological processes .

- Case Study : Research has demonstrated that derivatives of GalNAcA can be modified to enhance their biological activity. For instance, sugar amino acids have been employed to create libraries of glycomimetics that exhibit potent inhibitory effects on carbohydrate-binding proteins, which are crucial in numerous disease mechanisms .

Peptidomimetics Applications

Peptidomimetics : GalNAcA can also serve as a scaffold for designing peptidomimetics. These compounds mimic the structure and function of peptides while offering increased stability and bioavailability. The incorporation of GalNAcA into peptide structures can induce specific secondary conformations, enhancing their therapeutic potential .

- Case Study : A study highlighted the synthesis of cyclic peptides incorporating GalNAcA that exhibited antimicrobial properties against both Gram-negative and Gram-positive bacteria. These findings suggest that GalNAcA-based peptidomimetics could lead to new classes of antibiotics .

Biomedical Research

Potential Therapeutic Uses : The applications of GalNAcA extend into biomedical research, where it is being explored for its potential roles in immunology and cancer therapy. The ability to modify its structure allows researchers to tailor its interactions with biological targets.

- Research Findings : Studies have indicated that modifications to GalNAcA can enhance its immunogenic properties, potentially leading to new vaccine adjuvants or targeted therapies for cancer treatment .

Synthesis Strategies

Synthetic Approaches : The development of GalNAcA derivatives involves various synthetic strategies, including solid-phase synthesis and microwave-assisted methods. These techniques facilitate the rapid generation of diverse libraries of compounds for screening against biological targets .

Propriétés

Numéro CAS |

14307-17-6 |

|---|---|

Formule moléculaire |

C6H11NO6 |

Poids moléculaire |

193.15 g/mol |

Nom IUPAC |

(2S,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |

Clé InChI |

BBWFIUXRDWUZMZ-RSJOWCBRSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

SMILES isomérique |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)N |

SMILES canonique |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

Synonymes |

2-amino-2-deoxy-L-galacturonic acid 2-amino-2-deoxygalacturonic acid 2-amino-2-deoxygalacturonic acid, (L)-isomer aminogalacturnoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.